molecular formula C39H60N12O11 B1664258 (D-Ala7)-Angiotensin I/II (1-7) CAS No. 159432-28-7

(D-Ala7)-Angiotensin I/II (1-7)

Cat. No. B1664258
M. Wt: 873 g/mol
InChI Key: GZSZZUXDAPDPOR-NGIFJXEWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(D-Ala7)-Angiotensin I/II (1-7)”, also known as asp-arg-val-tyr-ile-his-ala or A779 peptide, belongs to the class of organic compounds known as oligopeptides . It is a potent and selective angiotensin (1-7) antagonist .


Synthesis Analysis

The synthesis of “(D-Ala7)-Angiotensin I/II (1-7)” involves the sequence H-Asp-Arg-Val-Tyr-Ile-His-D-Ala-OH . It is a highly pure, synthetic, and biologically active peptide .


Molecular Structure Analysis

The molecular weight of “(D-Ala7)-Angiotensin I/II (1-7)” is 872.98 Da and its molecular formula is C₃₉H₆₀N₁₂O₁₁ .

Scientific Research Applications

Cardiovascular Effects

  • Cardiac Inotropic and Vascular Actions : (D-Ala7)-Angiotensin I/II (1-7) has been studied for its cardioselective inotropic effects. It was found to be a weaker cardiac stimulant compared to angiotensin II, but with potential cardioselectivity, indicating its relevance in cardiovascular therapies (Trachte, Ackerly, & Peach, 1981).

Vascular Regulation

  • Vasorelaxation and Blood Pressure Regulation : Research indicates that (D-Ala7)-Angiotensin I/II (1-7) can attenuate the pressor responses of angiotensin II in the renal and mesenteric vasculature, suggesting a role in regulating vascular tone and blood pressure (Dharmani, Mustafa, Achike, & Sim, 2007).

Renin-Angiotensin System Modulation

Baroreflex Control

Cellular Signaling Pathways

  • Role in Signaling Pathways : The peptide plays a dual role in growth-promoting signaling pathways in the heart by stimulating certain phosphorylations while inhibiting angiotensin II-stimulated activities. This suggests its involvement in cardiac remodeling processes (Giani, Gironacci, Muñoz, Turyn, & Dominici, 2008).

Renal Hemodynamics

  • **Regulationof Renal Hemodynamics**: (D-Ala7)-Angiotensin I/II (1-7) has been observed to cause dilation in rabbit afferent arterioles, implicating a role in renal hemodynamics possibly mediated by specific receptors and production of nitric oxide (Ren, Garvin, & Carretero, 2002).

Safety And Hazards

The safety data sheet for “(D-Ala7)-Angiotensin I/II (1-7)” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(1R)-1-carboxyethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H60N12O11/c1-6-20(4)31(37(60)49-28(15-23-17-43-18-45-23)34(57)46-21(5)38(61)62)51-35(58)27(14-22-9-11-24(52)12-10-22)48-36(59)30(19(2)3)50-33(56)26(8-7-13-44-39(41)42)47-32(55)25(40)16-29(53)54/h9-12,17-21,25-28,30-31,52H,6-8,13-16,40H2,1-5H3,(H,43,45)(H,46,57)(H,47,55)(H,48,59)(H,49,60)(H,50,56)(H,51,58)(H,53,54)(H,61,62)(H4,41,42,44)/t20-,21+,25-,26-,27-,28-,30-,31-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZSZZUXDAPDPOR-NGIFJXEWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(C)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@H](C)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H60N12O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

873.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(D-Ala7)-Angiotensin I/II (1-7)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(D-Ala7)-Angiotensin I/II (1-7)
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(D-Ala7)-Angiotensin I/II (1-7)
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(D-Ala7)-Angiotensin I/II (1-7)
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(D-Ala7)-Angiotensin I/II (1-7)
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(D-Ala7)-Angiotensin I/II (1-7)
Reactant of Route 6
(D-Ala7)-Angiotensin I/II (1-7)

Citations

For This Compound
20
Citations
M Yoshida, Y Naito, T Urano, A Takada, Y Takada - Thrombosis research, 2002 - Elsevier
The endothelium is a major source of plasminogen activator inhibitor-1 (PAI-1), which plays a critical role in the regulation of fibrinolysis. There are many reports on the increase in the …
Number of citations: 37 www.sciencedirect.com
M Dharmani, MR Mustafa, FI Achike, MK Sim - European journal of …, 2007 - Elsevier
Angiotensin 1-7, a heptapeptide derived from metabolism of either angiotensin I or angiotensin II, is a biologically active peptide of the renin–angiotensin system. The present study …
Number of citations: 46 www.sciencedirect.com
A Moriguchi, EA Tallant, K Matsumura, TM Reilly… - …, 1995 - Am Heart Assoc
Lack of specific antagonists to the amino-terminal heptapeptide angiotensin-(1-7) [Ang-(1-7)] prompted us to evaluate the central effects of delivering a specific affinity-purified Ang-(1-7) …
Number of citations: 116 www.ahajournals.org
EA Tallant, X Lu, RB Weiss, MC Chappell… - …, 1997 - Am Heart Assoc
Angiotensin-(1–7) is a novel peptide of the reninangiotensin system that counteracts the pressor and proliferative responses to angiotensin II. We now report that cultured bovine aortic …
Number of citations: 167 www.ahajournals.org
SN Iyer, CM Ferrario, MC Chappell - Hypertension, 1998 - Am Heart Assoc
Angiotensin-converting enzyme (ACE) inhibition alone or in combination with the angiotensin type-I receptor (AT 1 ) antagonist losartan augments circulating levels of the bioactive …
Number of citations: 290 www.ahajournals.org
WO Sampaio, RA Souza dos Santos, R Faria-Silva… - …, 2007 - Am Heart Assoc
Angiotensin-(1-7) [Ang-(1-7)] causes endothelial-dependent vasodilation mediated, in part, by NO release. However, the molecular mechanisms involved in endothelial NO synthase (…
Number of citations: 645 www.ahajournals.org
Q Chen, J Liu, W Wang, S Liu, X Yang, M Chen… - Biomedicine & …, 2019 - Elsevier
Sepsis, as life-threatening organ dysfunction caused by a dysregulated host response to infection, is characterized by the extensive release of cytokines and other mediators. Sini …
Number of citations: 34 www.sciencedirect.com
M Byku - 2008 - search.proquest.com
Neuropeptide Y (NPY) is a cotransmitter with Norepinephrine (NE) and Adenosine Triphosphate in sympathetic nerves. There is evidence for increased activity of the sympathetic …
Number of citations: 0 search.proquest.com
JV Joviano‐Santos, A Santos‐Miranda… - Clinical and …, 2020 - Wiley Online Library
Diminazene aceturate (DIZE) is an anti‐protozoan compound that has been previously reported to increase the activity of the angiotensin‐converting enzyme 2 (ACE2) and thus …
Number of citations: 8 onlinelibrary.wiley.com
MM Abd-Alhaseeb, SA Zaitone, SH Abou-El-Ela… - 2014 - academia.edu
Local renin-angiotensin systems exist in various malignant tumor tissues; this suggests that the main effector peptide, angiotensin II, could act as a key factor in tumor growth. The …
Number of citations: 2 www.academia.edu

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